molecular formula C14H17N3O2 B5561773 5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE

5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5561773
M. Wt: 259.30 g/mol
InChI Key: LAMNQJABHOOGIQ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-(morpholine-4-carbonyl)-1H-1,3-benzodiazole is a synthetic hybrid compound designed for medicinal chemistry research, incorporating two privileged pharmacophores: a benzimidazole core and a morpholine moiety. The benzimidazole scaffold is a well-established structure in drug discovery due to its resemblance to purine nucleotides, allowing it to interact with a wide range of biological targets . This scaffold is present in numerous therapeutic agents with documented anticancer, antimicrobial, and anti-inflammatory activities . The 5,6-dimethyl substitution on the benzimidazole ring is a critical feature, historically significant as it is found in a natural degradation product of vitamin B12 and is known to influence the compound's bioavailability and interaction with hydrophobic enzyme pockets . The morpholine carbonyl group attached at the N-1 position enhances the molecule's properties by improving water solubility and serving as a key hydrogen bond acceptor, which can be crucial for binding to enzyme active sites . This specific structural combination makes the compound a valuable candidate for investigating novel inhibitors, particularly against kinase targets like VEGFR-2 and PI3K, which are pivotal in oncology research for their roles in angiogenesis and cell proliferation . Researchers can utilize this chemical tool to explore structure-activity relationships (SAR) and develop new leads for multifunctional therapeutic agents.

Properties

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-7-12-13(8-11(10)2)17(9-15-12)14(18)16-3-5-19-6-4-16/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMNQJABHOOGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the benzodiazole core.

    Methylation: The methyl groups at positions 5 and 6 can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Dihydrobenzodiazole derivatives.

    Substitution Products: Functionalized benzodiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzodiazole derivatives, including 5,6-dimethyl-1-(morpholine-4-carbonyl)-1H-1,3-benzodiazole, as anticancer agents. Benzodiazoles are known for their ability to inhibit key enzymes involved in cancer progression:

  • Mechanism of Action : The compound may act by disrupting microtubule formation or inhibiting specific kinases involved in cell cycle regulation. For instance, similar compounds have shown efficacy in inducing mitotic arrest and apoptosis in cancer cells through the activation of signaling pathways such as JNK .

Antimicrobial Properties

Benzodiazole derivatives have also been investigated for their antimicrobial properties. The electron-rich nature of the benzodiazole ring enhances its ability to interact with bacterial membranes or inhibit bacterial enzymes:

  • In Vitro Studies : Compounds structurally related to this compound have demonstrated significant activity against various bacterial strains, suggesting potential as broad-spectrum antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of benzodiazole derivatives are well-documented. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes:

  • Case Studies : In specific studies, derivatives exhibited IC50 values in the nanomolar range for COX inhibition, significantly reducing inflammation in animal models compared to standard treatments like diclofenac .

Material Science Applications

Beyond biological applications, this compound is being explored for its potential use in material science:

Polymer Chemistry

The compound can serve as a building block for synthesizing advanced polymers with desirable thermal and mechanical properties:

  • Polymerization Studies : Preliminary studies have indicated that incorporating benzodiazole units into polymer chains can enhance thermal stability and UV resistance .

Data Summary Table

Application AreaSpecific UseMechanism/EffectReferences
Anticancer ActivityInhibition of microtubule formationInduces mitotic arrest and apoptosis
Antimicrobial PropertiesBroad-spectrum antibacterial activityDisrupts bacterial membranes
Anti-inflammatory EffectsCOX inhibitionReduces inflammation in vivo
Material SciencePolymer synthesisEnhances thermal stability

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The morpholine group could enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,6-dimethyl-1-(morpholine-4-carbonyl)-1H-1,3-benzodiazole with benzimidazole-based analogs described in the literature (). Key differences in substitution patterns, synthetic yields, and spectroscopic properties are highlighted.

Structural Analogues: Benzimidazole Sulfonamides

Compound 3q/3r (1:1 ratio):

  • Structure: Combines a benzimidazole core with a 4-(dimethylaminomethyl)benzenesulfonyl group, a 3,5-dimethyl-4-methoxy-2-pyridylmethylsulfinyl substituent, and a morpholin-4-ylpropoxy side chain.
  • Key Features : The sulfonamide and sulfinyl groups enhance hydrogen-bonding capacity, while the morpholine-propoxy chain improves solubility.
  • Synthesis : Achieved 89% yield via nucleophilic substitution and oxidation steps, suggesting efficient synthetic routes for morpholine-containing benzimidazoles .

Compound 3s/3t (1:1 ratio):

  • Structure: Similar to 3q/3r but lacks the morpholine-propoxy chain, instead featuring a dimethylamino group directly on the benzenesulfonyl moiety.
  • Key Features : Reduced polarity compared to 3q/3r due to the absence of the morpholine ether.
  • Synthesis : Yield of 87% and a melting point of 92–96°C, indicating comparable synthetic efficiency but distinct crystallinity .

Contrast with this compound

  • Substituent Effects: The morpholine-4-carbonyl group provides a rigid, polar substituent, contrasting with the flexible morpholine-propoxy chain in 3q/3r.
  • Spectroscopic Data :
    • The target compound’s ¹H-NMR would show distinct shifts for the methyl groups (δ ~2.2–2.3 ppm) and morpholine protons (δ ~3.7–4.0 ppm), differing from the benzenesulfonyl and pyridyl signals in 3q/3r (δ 6.5–8.2 ppm) .

Table 1: Key Properties of Compared Compounds

Property This compound Compound 3q/3r Compound 3s/3t
Core Structure Benzodiazole Benzimidazole Benzimidazole
Key Substituents 5,6-dimethyl; morpholine-4-carbonyl Morpholine-propoxy; sulfinyl Dimethylamino; sulfinyl
Synthetic Yield Not reported 89% 87%
Polarity Moderate (carbonyl group) High (ether and sulfonyl) Moderate (dimethylamino)
¹H-NMR Features δ 2.2–2.3 (methyl), 3.7–4.0 (morpholine) δ 2.2–8.2 (multiple signals) δ 2.2–8.2 (similar to 3q/3r)

Research Implications

  • Synthetic Accessibility : Morpholine-containing heterocycles (e.g., 3q/3r) demonstrate high yields (~87–89%), suggesting that this compound could be synthesized efficiently using analogous methods .
  • Biological Potential: The benzodiazole core may offer unique binding profiles compared to benzimidazoles, particularly in targeting ATP-binding pockets or metal-dependent enzymes.
  • Solubility : The morpholine carbonyl group likely enhances aqueous solubility relative to sulfonamide-based analogs, a critical factor for bioavailability.

Biological Activity

5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzodiazole core , which is known for its diverse pharmacological properties. The presence of the morpholine-4-carbonyl moiety enhances its solubility and biological activity. Its molecular formula is C21H21N5O2C_{21}H_{21}N_{5}O_{2} with a CAS number of 4579-60-6 .

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodiazoles, including this compound, exhibit promising antimicrobial properties. For instance, related compounds have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

CompoundTarget PathogenMIC (μg/mL)
5,6-Dimethyl Benzodiazole DerivativeStaphylococcus aureus3.12
5,6-Dimethyl Benzodiazole DerivativeEscherichia coli12.5

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It was found to inhibit several key enzymes involved in cancer progression, including VEGFR-2 , which is crucial for angiogenesis . In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating the caspase cascade .

Antiviral Activity

In addition to antibacterial and anticancer properties, benzodiazole derivatives have shown antiviral activity against various viruses by inhibiting viral RNA synthesis . This suggests that this compound could be a candidate for further antiviral research.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various kinases involved in cell signaling pathways related to cancer growth and survival.
  • Interference with Bacterial Cell Wall Synthesis : Similar compounds disrupt the synthesis of critical components in bacterial cell walls.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

Case Studies

One notable study focused on the synthesis and characterization of this compound alongside its derivatives. The researchers reported that modifications to the benzodiazole structure significantly impacted its biological activity. The introduction of different substituents at specific positions enhanced both solubility and potency against target pathogens .

Q & A

Q. What are the recommended synthetic routes and purification methods for 5,6-dimethyl-1-(morpholine-4-carbonyl)-1H-1,3-benzodiazole?

Answer: A typical synthesis involves:

  • Step 1: Reacting 5,6-dimethyl-1H-benzodiazole with morpholine-4-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added as a base to neutralize HCl byproducts.
  • Step 2: Refluxing the mixture at 40–50°C for 12–15 hours, followed by cooling and extraction with DCM.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure compound. Confirm purity via TLC and HPLC (>95% purity).
  • Structural Confirmation: Use 1H^1 \text{H}-NMR (e.g., δ 2.3 ppm for methyl groups, δ 3.6–3.8 ppm for morpholine protons) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer: Key techniques include:

  • 1H^1 \text{H}- and 13C^{13}\text{C}-NMR: Assign methyl groups (δ 2.1–2.5 ppm) and carbonyl/morpholine signals (δ 160–170 ppm for carbonyl, δ 45–55 ppm for morpholine carbons).
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+H]+^+ ~318 Da).
  • Elemental Analysis: Verify C, H, N content (e.g., C: ~60%, H: ~6%, N: ~14%).
  • IR Spectroscopy: Confirm carbonyl stretch (~1650–1700 cm1^{-1}) and benzodiazole ring vibrations .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

Answer: For single-crystal X-ray diffraction:

  • Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution: Employ SHELXT for initial phase determination via intrinsic phasing.
  • Refinement: Use SHELXL with full-matrix least-squares refinement. Key parameters:
    • R1 factor: Target < 0.05 for high-resolution data.
    • Displacement parameters: Anisotropic refinement for non-H atoms.
    • Hydrogen atoms: Added geometrically and refined isotropically.
  • Validation: Check for residual electron density (< 0.5 eÅ3^{-3}) and CIF completeness .

Q. What reaction pathways are plausible for modifying the morpholine or benzodiazole moieties?

Answer:

  • Substitution Reactions:
    • Morpholine: Replace morpholine with piperazine via nucleophilic acyl substitution (react with piperazine in DMF at 80°C).
    • Benzodiazole: Introduce halogens (e.g., bromination using NBS in CCl4_4) for cross-coupling reactions.
  • Oxidation: Use Jones reagent (CrO3 _3/H2 _2SO4 _4) to oxidize methyl groups to carboxylic acids.
  • Reduction: Catalytic hydrogenation (H2 _2, Pd/C) to reduce benzodiazole rings to dihydro derivatives .

Q. How should researchers resolve contradictions in synthetic yield or spectroscopic data across studies?

Answer:

  • Parameter Optimization: Vary solvents (e.g., DMF vs. THF), temperatures, or catalysts (e.g., DMAP vs. TEA) to identify optimal conditions.
  • Data Reconciliation:
    • Compare 1H^1 \text{H}-NMR spectra across studies to detect impurities (e.g., residual solvents).
    • Use HPLC-MS to trace byproducts (e.g., unreacted starting materials).
  • Case Example: A 2024 study reported 70% yield using DCM/TEA, while a 2023 study achieved 85% in THF/DBU. This discrepancy may arise from DBU’s superior HCl scavenging .

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